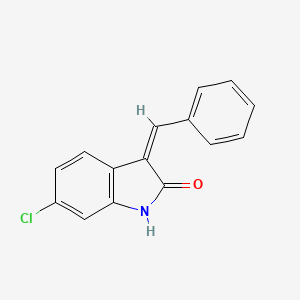

3-Benzylidene-6-chloroindolin-2-one

Description

Historical Context and Significance of the Indolin-2-one Core in Medicinal Chemistry Research

The indolin-2-one nucleus is a cornerstone in drug discovery, with its derivatives demonstrating a broad spectrum of pharmacological effects. nih.govmdpi.com Research has shown that compounds incorporating this scaffold can exhibit potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comnih.gov The versatility of the indolin-2-one core allows for chemical modifications at various positions, leading to the development of compounds that can act as inhibitors of crucial cellular signaling pathways, such as those mediated by protein kinases. nih.govnih.gov This has led to extensive research and the filing of numerous patents for 2-indolinone derivatives, particularly in the realm of oncology. nih.gov The ability of this scaffold to be tailored to target specific biological molecules underscores its enduring importance in the quest for new medicines. chemicalbook.com

Classification and Structural Features of 3-Benzylideneindolin-2-one (B1620751) Derivatives

Within the broader family of indolin-2-one derivatives, the 3-benzylideneindolin-2-ones represent a significant class of compounds. These are typically synthesized through a condensation reaction between an indolin-2-one and a substituted benzaldehyde (B42025). nih.gov A defining structural characteristic of these molecules is the exocyclic double bond at the third position of the indolin-2-one ring, which connects it to the benzylidene group. researchgate.net

This double bond introduces the possibility of geometric isomerism (E/Z isomers), which can significantly influence the biological activity of the compound. nih.gov The pharmacological profile of 3-benzylideneindolin-2-one derivatives is further dictated by the nature and position of substituents on both the indolin-2-one core and the benzylidene ring. google.com For instance, the introduction of bulky groups on the phenyl ring can confer selectivity for certain receptor tyrosine kinases. google.com

The general synthesis approach for these derivatives allows for a high degree of structural diversity, enabling the creation of libraries of compounds for screening against various biological targets. nih.gov

Research Rationale and Scope: Focus on 3-Benzylidene-6-chloroindolin-2-one as a Subject of Academic Inquiry

The specific academic interest in this compound stems from the established success of the indolin-2-one scaffold in generating potent kinase inhibitors. nih.govnih.gov The substitution pattern of this particular compound, featuring a chlorine atom at the 6-position of the indolin-2-one ring and an unsubstituted benzylidene group, represents a specific point in the chemical space of this class of molecules.

A key area of investigation for derivatives of this compound has been in the context of cancer therapy. For example, a closely related compound, E/Z 6-Chloro-3-(3-trifluoromethyl-benzyliden)-1,3-dihydroindol-2-one, was identified through phenotypic screening as a potent multi-targeted kinase inhibitor with significant anti-proliferative and pro-apoptotic effects against hepatocellular carcinoma (HCC) cell lines. nih.govnih.gov This compound demonstrated a favorable safety profile and efficacy in suppressing tumor growth in preclinical models, highlighting the therapeutic potential of the 6-chloro-3-benzylideneindolin-2-one scaffold. nih.gov The research indicated that this class of compounds could inhibit multiple receptor tyrosine kinases, such as IGF-1R, Tyro3, and EphA2. nih.gov

The synthesis of such compounds is of academic interest as it allows for the exploration of structure-activity relationships and the optimization of lead compounds for improved potency and selectivity. nih.gov The study of isotopically labeled versions of related 3-benzylidene-indolin-2-ones has also been undertaken to investigate their metabolic fate, further demonstrating the depth of academic inquiry into this chemical class. nih.gov

Below is a data table summarizing the inhibitory activity of a related 6-chloroindolin-2-one derivative against HCC cell lines.

| Compound | Cell Line | IC50 (µM) |

| E/Z 6-Chloro-3-(3-trifluoromethyl-benzyliden)-1,3-dihydroindol-2-one | HuH7 | 1.5 ± 0.2 |

| Hep3B | 2.1 ± 0.3 | |

| SNU-449 | 3.5 ± 0.4 | |

| Data adapted from a study on multi-targeted kinase inhibitors for hepatocellular carcinoma. |

Structure

3D Structure

Properties

Molecular Formula |

C15H10ClNO |

|---|---|

Molecular Weight |

255.70 g/mol |

IUPAC Name |

(3Z)-3-benzylidene-6-chloro-1H-indol-2-one |

InChI |

InChI=1S/C15H10ClNO/c16-11-6-7-12-13(15(18)17-14(12)9-11)8-10-4-2-1-3-5-10/h1-9H,(H,17,18)/b13-8- |

InChI Key |

YIFCXPKLWPWAQV-JYRVWZFOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C3=C(C=C(C=C3)Cl)NC2=O |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C3=C(C=C(C=C3)Cl)NC2=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches for 3-Benzylidene-6-chloroindolin-2-one Synthesis

The synthesis of this compound and its analogs is predominantly achieved through condensation reactions, with the Knoevenagel condensation being a cornerstone methodology. These strategies focus on the formation of the exocyclic double bond by reacting a 6-chlorooxindole (B1630528) with a suitable benzaldehyde (B42025) derivative.

Knoevenagel Condensation-Based Procedures

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. wikipedia.org In the context of this compound synthesis, the active methylene (B1212753) group is located at the 3-position of the 6-chlorooxindole ring. The reaction is typically carried out by heating 6-chlorooxindole and a substituted or unsubstituted benzaldehyde in the presence of a catalyst.

This reaction is a modification of the aldol (B89426) condensation and is widely employed for the synthesis of α,β-unsaturated ketones. wikipedia.org The general scheme involves the reaction of an aldehyde or ketone with a compound having an active methylene group, such as malonic acid or its esters, in the presence of a basic catalyst. wikipedia.org

Catalyst Systems and Reaction Condition Optimization

The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and outcome of the Knoevenagel condensation for synthesizing this compound.

Catalyst Systems:

Piperidine: This secondary amine is a commonly used basic catalyst for Knoevenagel condensations. wikipedia.org It facilitates the deprotonation of the active methylene group in 6-chlorooxindole, initiating the condensation with benzaldehyde. youtube.com

Other Amine-Based Catalysts: Besides piperidine, other amines and their salts, such as ethylenediamine, are also effective. lookchem.com The catalytic activity of the amine is crucial for the reaction to proceed. youtube.com

Triphenylphosphine (TPP): TPP has been reported as an efficient catalyst for the Knoevenagel condensation of active methylene compounds with various aldehydes. lookchem.com

Heterogeneous Catalysts: To align with green chemistry principles, solid catalysts like SBA-15, Sr3Al2O6 nanoparticles, and metal-organic frameworks (MOFs) have been explored. nih.gov These catalysts offer advantages such as easier separation and potential for recycling.

Reaction Condition Optimization:

Solvents: The choice of solvent can influence the reaction rate and yield. Acetic acid and ethanol (B145695) are frequently used solvents. wikipedia.orgnih.gov In some cases, solvent-free conditions or the use of greener solvents like water-methanol mixtures are employed to enhance the eco-friendliness of the synthesis. nih.gov

Temperature: The reaction is often carried out at elevated temperatures, typically under reflux conditions, to drive the condensation and dehydration steps. nih.gov However, some catalytic systems can facilitate the reaction at room temperature. lookchem.com

Green Chemistry Principles: There is a growing emphasis on developing environmentally benign synthetic routes. This includes the use of non-toxic solvents, recyclable catalysts, and energy-efficient conditions. nih.govresearchgate.net For instance, the use of water as a solvent and recoverable catalysts aligns with the principles of green chemistry. nih.gov

Regio- and Stereoselective Synthesis of this compound Isomers

The exocyclic double bond in this compound gives rise to the possibility of E/Z geometric isomerism. The control and characterization of these isomers are critical as they can exhibit different physical, chemical, and biological properties.

Control and Characterization of E/Z Isomerism

The synthesis of 3-benzylideneindolin-2-ones often results in a mixture of E and Z isomers. nih.gov The ratio of these isomers can be influenced by the reaction conditions and the nature of the substituents on both the indolinone core and the benzylidene moiety.

Control of Isomerism:

Thermodynamic vs. Kinetic Control: The initial product ratio may be under kinetic control, but given that the isomers can interconvert, the final product distribution often reflects the thermodynamic stability of the isomers. wikipedia.org

Photochemical Isomerization: Light can be used to induce E-Z isomerization. Studies have shown that functionalized 3-benzylidene-indolin-2-ones can undergo controlled E–Z isomeric motion under various light sources, with microfluidic photoreactors offering enhanced control over the process. researchgate.netrsc.org

Solvent and Temperature Effects: The solvent and temperature can affect the equilibrium between the E and Z isomers. For some derivatives, an increase in temperature leads to a higher proportion of the E-isomer. researchgate.net

Characterization of Isomers:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for distinguishing between E and Z isomers. The chemical shift of the vinylic proton and the protons on the aromatic rings can differ significantly between the two isomers. nih.gov

2D NMR Techniques: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can definitively establish the configuration. For the E-isomer, an NOE is typically observed between the proton at the C4 position of the indolinone ring and the ortho protons of the benzylidene ring. nih.gov In contrast, the Z-isomer shows an NOE between the C4 proton and the vinylic proton. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural determination of the isomers.

The table below summarizes the typical characterization data for E and Z isomers of 3-benzylideneindolin-2-one (B1620751) derivatives.

| Isomer | Key 1H NMR Signal | NOE Correlation | Relative Stability |

| E | Vinylic proton is typically at a specific chemical shift. | Between C4-H and C2'/C6'-H of the benzylidene ring. nih.gov | Often the thermodynamically more stable isomer. |

| Z | Vinylic proton chemical shift differs from the E isomer. | Between C4-H and the vinylic proton. nih.gov | Can be favored under certain conditions or with specific substituents. |

Post-Synthetic Functionalization and Derivatization Strategies for Indolin-2-one Scaffolds

The this compound scaffold can be further modified to create a diverse range of derivatives with tailored properties. These modifications can be targeted at various positions of the molecule.

Modifications on the Benzylidene Moiety

The benzylidene ring is a common site for introducing further functional groups, which can significantly impact the molecule's electronic and steric properties.

Introduction of Substituents: A variety of substituted benzaldehydes can be used in the initial Knoevenagel condensation to introduce groups like methoxy (B1213986), nitro, cyano, fluoro, chloro, and bromo onto the benzylidene ring. researchgate.net This allows for a systematic investigation of structure-activity relationships.

Homologation: The single double bond can be extended to a diene system, which can lead to a mixture of Z,E and E,E isomers. nih.gov This extension of conjugation can alter the photophysical and biological properties of the molecule.

Cyclization Reactions: The double bond of the benzylidene moiety can participate in cyclization reactions. For instance, individual Z and E chalcone-like structures derived from α-benzylidene lactones could potentially undergo stereospecific cyclizations. nih.gov

N-Substitution of the Indolin-2-one Ring

The nitrogen atom of the indolin-2-one ring provides a reactive site for the introduction of various substituents, a key strategy for modulating the compound's physicochemical and pharmacological properties. Common N-substitution reactions include alkylation and arylation.

N-Alkylation: The introduction of alkyl groups at the N-1 position of the indolin-2-one ring is a common strategy in the synthesis of related derivatives. This can be achieved by treating the parent indolin-2-one with an alkyl halide in the presence of a suitable base. For instance, the nitrogen of 3-(4-(dimethylamino)benzylidene)indolin-2-one has been successfully alkylated using sodium hydride in dimethylformamide (DMF), followed by the addition of an appropriate alkyl halide. nih.gov A similar strategy can be employed for this compound. The general procedure involves the deprotonation of the indolin-2-one nitrogen with a strong base like sodium hydride to form the corresponding sodium salt, which then acts as a nucleophile, attacking the alkyl halide to yield the N-alkylated product. The reaction is typically carried out at 0 °C to room temperature. nih.gov Some N-substituted derivatives have been synthesized by reacting the parent compound with alkyl halides such as benzyl (B1604629) chloride or propyl bromide in the presence of potassium carbonate and potassium iodide in DMF at elevated temperatures (60-80 °C) for several hours. rsc.org

N-Arylation: The introduction of aryl groups at the N-1 position can be accomplished through methods like the Chan-Evans-Lam (CEL) coupling. This copper-promoted N-arylation reaction involves the coupling of an N-H bond with an arylboronic acid. In a typical procedure, the N(1)-protected indazol-3(2H)-one is reacted with an arylboronic acid in the presence of a copper(II) acetate (B1210297) catalyst and a base like pyridine (B92270) in a solvent such as dichloromethane. nih.gov While this method has been demonstrated for indazolones, it represents a viable strategy for the N-arylation of the this compound scaffold, offering a pathway to a diverse range of N-aryl derivatives.

Molecular Hybridization for Novel Analogues

This strategy can be applied to this compound by first introducing either an azide (B81097) or a terminal alkyne functionality onto the molecule. For example, an alkyne group could be introduced via N-alkylation with a propargyl halide. The resulting alkyne-functionalized this compound can then be "clicked" with a variety of azide-containing molecules, such as other heterocyclic compounds, to generate a library of novel triazole-linked hybrids. nih.gov The reverse is also possible, where an azide-functionalized derivative is reacted with various alkynes. The CuAAC reaction is known for its high efficiency, mild reaction conditions (often performed in aqueous or alcoholic solvents at or near room temperature), and high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgorganic-chemistry.org This methodology has been successfully used to synthesize 1,2,3-triazole-linked benzimidazole (B57391) and triazino[5,6-b]indole-benzene sulfonamide hybrids. nih.govresearchgate.net

Comprehensive Spectroscopic and Analytical Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is essential for identifying the various hydrogen atoms in the molecule. For the analogue (E)-3-benzylideneindolin-2-one, the ¹H NMR spectrum (in CDCl₃) shows characteristic signals for the vinylic proton, the aromatic protons of both the benzylidene and the indolin-2-one moieties, and the N-H proton of the lactam ring. rsc.org The vinylic proton typically appears as a singlet, and its chemical shift can help determine the E/Z configuration of the exocyclic double bond. rsc.org The aromatic protons will appear as multiplets in their respective regions.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For (E)-3-benzylideneindolin-2-one (in Acetone-d₆), characteristic peaks are observed for the carbonyl carbon of the lactam, the carbons of the exocyclic double bond, and the aromatic carbons. rsc.org The chemical shift of the carbonyl carbon is typically in the downfield region.

| (E)-3-benzylideneindolin-2-one (3a) Spectroscopic Data | |

| Technique | Observed Peaks/Signals |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.04 (s, 1H), 7.77 (s, 1H), 7.56-7.59 (m, 3H), 7.44-7.39 (m, 3H), 7.15 (td, J = 7.7, 1.1 Hz, 1H), 6.81-6.79 (m, 2H) rsc.org |

| ¹³C NMR (100 MHz, Acetone-d₆) | δ 173.8, 148.2, 140.8, 140.3, 135.2, 134.7, 134.4, 133.9, 133.2, 127.9, 126.7, 126.3, 115.2 rsc.org |

| Mass Spectrometry (MS) | MS spectrum available in supporting information of cited literature. acgpubs.org |

| Infrared (IR) Spectroscopy (KBr) | νₘₐₓ = 739 cm⁻¹ rsc.org |

Note: The data presented is for the closely related analogue (E)-3-benzylideneindolin-2-one. The presence of a chloro group at the 6-position in the target compound would primarily affect the chemical shifts of the aromatic protons on the indolinone ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its molecular formula. The mass spectrum of (E)-3-benzylideneindolin-2-one has been reported, and for its bromo-analogue, the [M+H]⁺ peak was observed, confirming its molecular weight. rsc.org

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the lactam, the C=O (amide) stretching, the C=C stretching of the exocyclic double bond and the aromatic rings, and C-Cl stretching. For the analogue (E)-3-benzylideneindolin-2-one, a characteristic peak was observed at 739 cm⁻¹. rsc.org

Exploration of Biological Activities and Underlying Mechanisms

Antineoplastic and Antiproliferative Activity Investigations

Substituted benzylidene-indolin-2-ones are widely recognized for their antiproliferative activity. nih.gov The core structure of these compounds makes them promising candidates for the development of novel anticancer agents. nih.govnih.gov

Modulation of Tyrosine Kinase Pathways

The indolinone scaffold is a key feature in several potent multi-kinase inhibitors. nih.gov Derivatives of 3-benzylidene-6-chloroindolin-2-one have demonstrated the ability to modulate various tyrosine kinase pathways, which are often dysregulated in cancer.

Src Family Kinases: Docking studies have suggested that 3-substituted-benzylidene-1,3-dihydro-indolin-2-one derivatives can interact with the active site of p60c-Src tyrosine kinase. nih.gov The Src family of non-receptor tyrosine kinases plays a crucial role in cell proliferation, migration, and survival, and their inhibition is a key strategy in cancer therapy. d-nb.infonih.gov

Receptor Tyrosine Kinases: A novel benzylidene-indolinone derivative, E/Z 6-Chloro-3-(3-trifluoromethyl-benzyliden)-1,3-dihydroindol-2-one, has shown promising inhibitory effects on multiple receptor tyrosine kinases, including IGF-1R, Tyro3, and EphA2. nih.gov This multi-targeted approach is considered advantageous in overcoming the complexity and redundancy of signaling pathways in cancer. nih.gov

FLT3: While direct inhibition of Fms-like tyrosine kinase 3 (FLT3) by this compound is not explicitly detailed in the provided results, the broader class of tyrosine kinase inhibitors it belongs to is relevant to FLT3-mutated cancers, such as acute myeloid leukemia (AML). nih.govnih.govjohnshopkins.edu The development of FLT3 inhibitors is a key area of research for AML treatment. nih.govjohnshopkins.edu

CDK2, CDK4, CDK6: Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. nih.govmdpi.com The 3-substituted indolinone compound SU9516 is a known inhibitor of CDK2, demonstrating the potential of this chemical class to target CDKs. mdpi.com Specifically, CDK2 has emerged as a significant target for anticancer drug development, particularly in cancers with cyclin E overexpression which can lead to resistance to CDK4/6 inhibitors. nih.gov Novel 3,5,6-trisubstituted naphthostyrils have also been identified as potent CDK2 inhibitors. nih.gov

Induction of Programmed Cell Death (Apoptosis) Pathways

The ability to induce apoptosis in cancer cells is a key mechanism of action for many effective anticancer drugs. nih.gov Derivatives of this compound have been shown to trigger this process through various mechanisms.

One study on a benzylideneacetophenone derivative demonstrated its ability to induce apoptosis in radiation-resistant human breast cancer cells. nih.gov This was achieved by disrupting the mitochondrial membrane potential, down-regulating the anti-apoptotic protein Bcl-2, and up-regulating the pro-apoptotic protein Bax. nih.gov This cascade of events leads to the activation of caspase-9 and caspase-3, key executioners of apoptosis. nih.gov Similarly, other cyclic chalcone (B49325) analogues have been shown to increase caspase-3 and -7 activity, leading to the cleavage of poly-ADP-ribose polymerase (PARP), another hallmark of apoptosis. nih.gov

Cell Cycle Progression Inhibition and Arrest

In addition to inducing apoptosis, this compound derivatives can halt the proliferation of cancer cells by interfering with the cell cycle. When DNA damage occurs, cell cycle checkpoints are activated to arrest the cycle in the G1, S, or G2 phase, allowing time for DNA repair. nih.gov

Studies have shown that potent compounds from the substituted N′-(2-oxoindolin-3-ylidene)-benzohydrazides series can cause cell cycle arrest in the G2/M phase, followed by apoptosis. nih.gov Another cyclic chalcone analogue was also found to cause a significant cell cycle arrest in the G2/M phase in HCT116 colorectal cancer cells. nih.gov This arrest prevents the cells from entering mitosis and continuing their division.

In Vitro Antitumor Efficacy Studies in Cellular Models

The antitumor potential of this compound and its analogues has been evaluated in various cancer cell lines.

A series of functionalized 3-benzylidene-indolin-2-ones were tested against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, with some compounds showing potent antiproliferative activity. nih.gov Another study reported the synthesis of asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives that exhibited cytotoxic activity against MDA-MB-231, MCF-7, and SK-N-MC cell lines. nih.gov Furthermore, a novel benzylidene-indolinone, E/Z 6-Chloro-3-(3-trifluoromethyl-benzyliden)-1,3-dihydroindol-2-one, displayed potent anti-proliferative and anti-migratory properties against hepatocellular carcinoma (HCC) cell lines. nih.gov This compound was found to have a superior safety-efficacy profile against HCC cell lines compared to the established multi-kinase inhibitor sunitinib. nih.gov

Table 1: In Vitro Antitumor Efficacy of this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Functionalized 3-benzylidene-indolin-2-ones | MCF-7, HCT116 | Antiproliferative activity | nih.gov |

| Asymmetrical 2,6-bis(benzylidene)cyclohexanones | MDA-MB-231, MCF-7, SK-N-MC | Cytotoxic activity | nih.gov |

| E/Z 6-Chloro-3-(3-trifluoromethyl-benzyliden)-1,3-dihydroindol-2-one | Hepatocellular Carcinoma (HCC) | Anti-proliferative, anti-migratory properties | nih.gov |

| Substituted N′-(2-oxoindolin-3-ylidene)-benzohydrazides | HCT116, SNU398, RKO | Apoptosis induction | nih.gov |

| (E)-2-(2',4'-dimethoxybenzylidene)-1-tetralone | HCT116 | Growth inhibition, cell cycle arrest, apoptosis | nih.gov |

Metabolic Disorder Modulating Potential

Beyond their anticancer properties, derivatives of the this compound scaffold have shown potential in modulating metabolic disorders, particularly those related to carbohydrate metabolism.

Inhibition of Carbohydrate-Metabolizing Enzymes

The inhibition of enzymes such as α-amylase and α-glucosidase is a therapeutic strategy for managing type 2 diabetes mellitus by controlling post-prandial hyperglycemia. nih.gov

α-Amylase and α-Glucosidase: A study on a new series of 6-chloro-2-methoxyacridine (B15215803) derivatives linked to triazoles, which share some structural similarities with the indolinone core, demonstrated potent α-glucosidase inhibitory activity. nih.gov The most potent derivative in this series exhibited significantly stronger inhibition than the standard drug acarbose (B1664774). nih.gov Kinetic studies revealed a competitive mode of inhibition, suggesting that the compound competes with the natural substrate for the enzyme's active site. nih.gov Other studies on different heterocyclic scaffolds have also identified potent α-glucosidase inhibitors, highlighting the potential of this mechanistic approach. nih.gov

Table 2: Inhibition of Carbohydrate-Metabolizing Enzymes

| Compound/Derivative Class | Enzyme | Inhibition Data | Mechanism | Reference |

|---|---|---|---|---|

| 6-chloro-2-methoxyacridine linked to triazole derivatives | α-Glucosidase | IC50 of most potent derivative: 98.0 ± 0.3 µM (vs. acarbose IC50: 750.0 ± 10.5 μM) | Competitive inhibition | nih.gov |

| Highly fluorinated 2-imino-1,3-thiazolines | α-Glucosidase | IC50 of most potent derivative: 1.47 ± 0.05 μM (vs. acarbose IC50: 35.1 ± 0.14 μM) | Not specified | nih.gov |

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). mdpi.comnih.gov Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. mdpi.com

Currently, there is a lack of specific published data on the Dipeptidyl Peptidase-IV (DPP-IV) inhibitory activity of this compound. Research into DPP-IV inhibitors has been extensive, with many studies focusing on various other chemical scaffolds.

Anti-Glycation Activity

Glycation is a non-enzymatic reaction between reducing sugars and proteins or lipids, leading to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of diabetic complications and other age-related diseases. Consequently, inhibitors of glycation are of significant therapeutic interest.

As of the latest literature review, no specific studies detailing the anti-glycation activity of this compound have been found.

Glycogen Synthase Kinase-3 Beta (GSK-3β) Modulation

Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. semanticscholar.orgnih.gov Dysregulation of GSK-3β activity has been linked to a range of pathologies, including neurodegenerative diseases like Alzheimer's disease, type 2 diabetes, and certain cancers. semanticscholar.orgnih.gov As such, GSK-3β is considered a significant target for drug discovery. nih.govmdpi.comajol.info

While the broader class of indolin-2-one derivatives has been explored for kinase inhibitory activity, there is currently no specific published research demonstrating the modulatory effect of this compound on GSK-3β. It is noteworthy that other heterocyclic compounds are being actively investigated as GSK-3β inhibitors. For instance, one study identified a compound, (E)-2f, which is an indolin-2-one derivative, as a promising GSK-3β inhibitor with an IC50 of 1.7 µM. nih.gov This highlights the potential of the indolin-2-one scaffold for GSK-3β inhibition, though specific data for the 6-chloro-benzylidene derivative is not available.

Antioxidant Activity Profiling and Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the development of numerous chronic diseases. Antioxidants can mitigate oxidative damage and are therefore of great interest.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant potential of chemical compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to stabilize these free radicals. nih.govnih.gov

Studies on various 3-substituted-2-oxindole derivatives have demonstrated their potential as antioxidants. For example, in one study, a 5-chloro analogue of a 3-substituted oxindole (B195798) derivative exhibited a maximum DPPH free radical scavenging activity of 44% at a concentration of 50 μg/ml. nih.gov While this provides some insight into the potential role of halogen substitution, specific IC50 values for the DPPH or ABTS radical scavenging activity of this compound are not available in the current literature.

Table 1: DPPH and ABTS Radical Scavenging Activity of this compound

| Assay | IC50 (µM) |

|---|---|

| DPPH | Data not available |

Mechanisms of Oxidative Stress Mitigation

Beyond direct radical scavenging, compounds can mitigate oxidative stress through various cellular mechanisms. One such mechanism is the induction of phase II detoxifying enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). A study on a series of functionalized 3-benzylidene-indolin-2-ones revealed that these compounds are effective inducers of NQO1 activity. nih.gov The study highlighted that the nitrogen-linked Michael acceptor moiety present in the benzylidene-indolinone scaffold is crucial for this activity. nih.gov This suggests a potential mechanism by which this compound could contribute to cellular protection against oxidative stress, although direct evidence for this specific compound is pending.

Interactions with Protein Aggregates and Fibrils (e.g., α-Synuclein, Amyloid-β, Tau)

The aggregation of specific proteins, such as α-synuclein, amyloid-β (Aβ), and tau, is a central pathological hallmark of several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. nih.govnih.gov Small molecules that can bind to these protein aggregates are valuable as diagnostic imaging agents and as potential therapeutic agents to inhibit or disrupt fibril formation. semanticscholar.orgnih.govuniba.itresearchgate.net

Research has shown that derivatives of 3-(benzylidene)indolin-2-one can bind to α-synuclein, Aβ, and tau fibrils. A study that synthesized and evaluated a series of these compounds found that while the parent compounds had modest affinity, modifications could enhance binding. nih.gov Although the specific 6-chloro derivative was not detailed in the binding affinity tables of this study, the data for related compounds provide a strong rationale for its potential interaction with these protein aggregates. The table below, adapted from this research, illustrates the binding affinities (Ki values) of some 3-(benzylidene)indolin-2-one derivatives for α-synuclein, Aβ, and tau fibrils.

Table 2: In Vitro Binding Affinities (Ki, nM) of 3-(Benzylidene)indolin-2-one Derivatives for Protein Fibrils

| Compound | R1 | X | R | E:Z ratio | α-Syn (nM) | Aβ (nM) | Tau (nM) |

|---|---|---|---|---|---|---|---|

| Derivative 1 | H | CH | H | 75:25 | 84.4 ± 13.5 | 91.6 ± 18.5 | 261.5 ± 4.9 |

| Derivative 2 | H | N | H | 26:74 | 124.3 ± 46.1 | 40.0 ± 22.3 | 191.3 ± 39.5 |

Data from a study on 3-(benzylidene)indolin-2-one derivatives. nih.gov

The data indicate that this chemical scaffold can interact with all three types of protein fibrils, with substitutions on the indolinone and benzylidene rings influencing both affinity and selectivity. nih.gov This suggests that this compound could also exhibit binding to these pathological protein aggregates.

Antimicrobial Spectrum and Inhibition Mechanisms

Studies have indicated that the 3-benzylideneindolin-2-one (B1620751) scaffold is a promising framework for the development of new antimicrobial agents. The introduction of a chloro-substituent at the 6-position of the indolin-2-one core, as seen in this compound, is a chemical modification that has been explored for its impact on biological activity.

Detailed Research Findings:

Research on a series of 3-benzylidene-indolin-2-one derivatives has demonstrated their significant antimicrobial potential against a range of both bacteria and fungi. A study by Rindhe et al. synthesized various derivatives and reported notable activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa, and the fungi Aspergillus niger and Aspergillus clavatus. mdpi.comnih.gov This foundational work suggests that the core structure of 3-benzylidene-indolin-2-one is a valid starting point for antimicrobial drug discovery.

Further investigations into related compounds have shown that the presence and position of substituents on the benzylidene and indolinone rings play a crucial role in determining the antimicrobial potency and spectrum. For instance, studies on similar heterocyclic compounds have noted that chloro and nitro substituents can enhance antimicrobial activity. nih.gov

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively detailed in the readily available literature, the data from closely related analogs provide a basis for understanding its potential efficacy. The following table represents a compilation of antimicrobial activity for related 3-benzylidene-indolin-2-one derivatives to illustrate the general antimicrobial profile of this class of compounds.

Interactive Data Table: Antimicrobial Activity of 3-Benzylidene-indolin-2-one Derivatives

| Microorganism | Type | Compound Class | Observed Activity |

| Staphylococcus aureus | Gram-positive Bacteria | 3-Benzylidene-indolin-2-one derivatives | Significant mdpi.comnih.gov |

| Streptococcus pyogenes | Gram-positive Bacteria | 3-Benzylidene-indolin-2-one derivatives | Significant mdpi.comnih.gov |

| Escherichia coli | Gram-negative Bacteria | 3-Benzylidene-indolin-2-one derivatives | Significant mdpi.comnih.gov |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 3-Benzylidene-indolin-2-one derivatives | Significant mdpi.comnih.gov |

| Aspergillus niger | Fungus | 3-Benzylidene-indolin-2-one derivatives | Significant mdpi.comnih.gov |

| Aspergillus clavatus | Fungus | 3-Benzylidene-indolin-2-one derivatives | Significant mdpi.comnih.gov |

Underlying Inhibition Mechanisms:

The precise molecular mechanisms by which this compound exerts its antimicrobial effects are a subject of ongoing research. However, studies on analogous compounds within the indolin-2-one class have pointed towards potential cellular targets.

One proposed mechanism of action for a structurally similar indolin-2-one derivative is the inhibition of dihydrofolate reductase (DHFR). mdpi.com DHFR is a crucial enzyme in the folic acid metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential precursor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to the cessation of cell growth and division. mdpi.com This mode of action is a well-established target for several existing antimicrobial and anticancer drugs. The potential for this compound to act as a DHFR inhibitor warrants further specific investigation to confirm this mechanism.

The antimicrobial activity of this class of compounds is likely influenced by their chemical structure, which allows for interactions with biological macromolecules. The planar nature of the benzylidene-indolinone core, coupled with the electronic properties of the chloro-substituent, may facilitate binding to the active sites of microbial enzymes or interfere with other vital cellular processes.

Structure Activity Relationship Sar Elucidation and Rational Design

Positional and Substituent Effects on the Benzylidene Ring

The nature and position of substituents on the benzylidene ring of 3-benzylidene-6-chloroindolin-2-one derivatives play a crucial role in modulating their biological activity. Research has shown that both electron-donating and electron-withdrawing groups can significantly influence the potency of these compounds, often in a target-dependent manner.

For instance, in the context of anti-inflammatory activity, a study on 2-benzylidene-1-indanone (B110557) derivatives, a closely related scaffold, revealed that the introduction of methoxy (B1213986) groups on the benzylidene ring had a pronounced effect. dovepress.com A single methoxy group at the 2'-position led to potent inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). dovepress.com However, the addition of di- or trimethoxy groups on the benzylidene ring resulted in a significant decrease in inhibitory activity. dovepress.com Conversely, compounds with electron-withdrawing substituents on the benzylidene ring generally exhibited weak to no anti-inflammatory activity. dovepress.com

In the pursuit of c-Src kinase inhibitors, a series of 3-(hetero)arylideneindolin-2-ones were synthesized and evaluated. nih.gov The results indicated that substituents on the benzylidene ring are critical for activity. For example, a compound with a 4-(dimethylamino)benzylidene group showed significant activity. nih.gov Another derivative, 6-chloro-3-(4-nitrobenzylidene)indolin-2-one, also demonstrated notable properties. nih.gov The presence of a benzyloxy group at the 4-position of the benzylidene ring also yielded an active compound. nih.gov

These findings underscore the sensitivity of the biological activity of the this compound scaffold to the electronic and steric properties of the substituents on the benzylidene ring. The optimal substitution pattern appears to be highly dependent on the specific biological target.

Table 1: Effect of Benzylidene Ring Substituents on Anti-Inflammatory Activity of 2-Benzylidene-1-indanone Derivatives dovepress.com

| Compound | Substituent(s) on Benzylidene Ring | Inhibition of IL-6 Production (%) | Inhibition of TNF-α Production (%) |

| 4e | 2',3'-dimethoxy | 26.47 | 35.12 |

| 4f | 2',4'-dimethoxy | 45.23 | 58.76 |

| 4g | 3',4',5'-trimethoxy | 67.94 | 55.21 |

| 4h | 2',3',4'-trimethoxy | 40.11 | 33.89 |

| 4i | 2',4',6'-trimethoxy | 31.55 | 29.74 |

| 4j | 2',4',5'-trimethoxy | 52.87 | 48.93 |

Influence of Halogenation at the Indolin-2-one Core (e.g., 6-chloro-substitution)

The presence and position of halogen atoms on the indolin-2-one core are critical determinants of the biological activity of this class of compounds. The 6-chloro substitution, in particular, has been a focal point of many structure-activity relationship (SAR) studies.

In the development of dopamine (B1211576) D1 receptor antagonists based on a 1-phenylbenzazepine scaffold, which shares structural similarities with the indolin-2-one core, SAR studies indicated that a 6-chloro group enhances D1 receptor affinity. mdpi.com This highlights the potential of the 6-position to be tolerant of a chloro group for retaining or even enhancing biological activity. mdpi.com

Furthermore, in the context of antitumor agents, the presence of a chlorine atom on the core structure has been shown to influence activity. For example, some chlorinated furan-benzothiazole derivatives, which also feature a heterocyclic core, have demonstrated notable antitumor properties. nih.gov

Impact of N-Substitution on Biological Potency and Selectivity

Modification of the nitrogen atom of the indolin-2-one ring, known as N-substitution, provides a valuable strategy for fine-tuning the biological potency and selectivity of this compound derivatives. Introducing various substituents at the N-1 position can alter the molecule's lipophilicity, hydrogen bonding capacity, and steric profile, thereby influencing its interaction with biological targets.

For instance, in the design of ligands for α-synuclein fibrils, alkylation of the indolin-2-one nitrogen was explored to improve affinity and selectivity. nih.gov The synthesis of N-alkylated derivatives of 3-(4-(dimethylamino)benzylidene)indolin-2-one demonstrated that this position is amenable to modification. nih.gov

In a separate study focused on dopamine D1 receptor antagonists, the N-3 substituent on a benzazepine core was varied. mdpi.com It was found that an N-3 methyl substituent was better tolerated than an N-H or an N-3 allyl substituent for D1 receptor affinity. mdpi.com This suggests that the size and nature of the N-substituent can be critical for achieving high-affinity binding.

The synthesis of N-substituted-3-chloro-2-azetidinones, another class of heterocyclic compounds, has also been shown to yield derivatives with antibacterial activity. nih.govmdpi.com This further supports the notion that N-substitution is a key strategy for modulating the biological properties of heterocyclic scaffolds.

Table 2: Impact of N-Substitution on Dopamine D1 Receptor Affinity of 6-Chloro-1-phenylbenzazepines mdpi.com

| Compound | N-3 Substituent | D1R Kᵢ (nM) |

| 14a | H | >1000 |

| 14b | Allyl | 150 |

| 15a | Methyl | 30 |

Conformational Requirements and Stereochemical Contributions to Activity

The three-dimensional arrangement of atoms in this compound derivatives, including their conformation and stereochemistry, is a critical factor governing their biological activity. The exocyclic double bond between the indolin-2-one ring and the benzylidene moiety can exist as either the E or Z isomer, and this geometric isomerism can have a profound impact on how the molecule interacts with its biological target.

Studies on related 3-benzylideneindolin-2-one (B1620751) derivatives have highlighted the importance of the (E)-configuration for their activity as allosteric inhibitors of Aurora A kinase. nih.gov The stereochemistry of these compounds dictates the precise orientation of the substituent groups, which in turn affects their ability to fit into the binding pocket of the target enzyme.

In the context of α-synuclein fibril ligands, the E:Z ratio of the isomers was found to influence binding affinity and selectivity. nih.gov For example, one lead compound with an E:Z ratio of 75:25 showed similar affinity for α-synuclein and Aβ fibrils, while a related analog with a reversed E:Z ratio exhibited higher affinity for Aβ fibrils. nih.gov This demonstrates that stereochemistry is a key determinant of both potency and selectivity.

Development of Quantitative Structure-Activity Relationships (QSAR) for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR studies can provide valuable insights into the key structural features that govern their potency and can be used to predict the activity of novel, unsynthesized analogs.

The development of a QSAR model typically involves generating a set of molecular descriptors for each compound in a training set. These descriptors can be steric, electronic, hydrophobic, or topological in nature. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to other classes of enzyme inhibitors, including 2-substituted 1-indanone (B140024) derivatives as acetylcholinesterase inhibitors. nih.gov These studies generate 3D contour maps that visualize the regions around the molecule where modifications are likely to enhance or decrease activity. nih.gov For instance, a CoMFA model might suggest that increasing the steric bulk in a particular region or placing an electropositive group at another position would be beneficial for activity. nih.gov

Similarly, 2D-QSAR modeling has been used to guide the design of novel 1H-3-indolyl derivatives as antioxidants. mdpi.com These models can help in selecting the most promising candidates for synthesis and biological evaluation. mdpi.com

While specific QSAR studies exclusively on this compound are not extensively reported in the provided context, the principles and methodologies from studies on related structures are directly applicable. Such models could accelerate the discovery of new and more effective therapeutic agents based on this versatile scaffold.

Computational Chemistry and in Silico Modeling Approaches

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a microscopic view of the electronic structure and properties of 3-Benzylidene-6-chloroindolin-2-one. These methods are essential for understanding its stability, reactivity, and intramolecular forces.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of this compound, DFT calculations, often employing the B3LYP functional with various basis sets like 6-311G(d,p) or cc-pVDZ, are utilized to determine optimized molecular geometries, including bond lengths and angles. nih.govnanobioletters.com These calculations can also predict vibrational frequencies, which can be correlated with experimental data from FT-IR and FT-Raman spectroscopy. nih.govnih.gov

Studies have shown that DFT can be used to analyze the structural features and electronic properties of chloroindolinone derivatives. nih.gov For instance, in a study of (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one, DFT analysis revealed that the Cl–benzylidene group is significantly tilted relative to the indolin-2-one moiety. nih.gov Furthermore, DFT calculations can provide insights into thermodynamic properties such as entropy, heat capacity, and zero-point energy. nih.gov The accuracy of these theoretical calculations is often validated by comparing the results with experimental data, which generally show good agreement. nih.govlew.ro

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. dergipark.org.trnih.gov

For derivatives of 3-benzylideneindolin-2-one (B1620751), FMO analysis helps in understanding their kinetic stability and reactivity. dergipark.org.tr The HOMO and LUMO energies are calculated using methods like B3LYP, and their distribution across the molecule can pinpoint the most probable sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net For example, in some related compounds, the HOMO is often located on the phenyl ring, while the LUMO is distributed over the carbonyl group and adjacent rings. researchgate.net The energy gap also influences the biological activity of the molecule. dergipark.org.tr

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one | -8.834 | -3.936 | 4.898 |

| 6,7-dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one | -0.26952 a.u. | -0.17760 a.u. | 0.09192 a.u. |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | -0.08657 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular interactions, such as hyperconjugative interactions and charge delocalization, which contribute to the stability of the molecule. researchgate.net NBO analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. uba.ar

This analysis can reveal the nature of chemical bonds and the extent of electron delocalization from lone pairs or bonding orbitals to antibonding orbitals. uba.armpg.de For instance, in related heterocyclic compounds, NBO analysis has been used to study the stability arising from charge delocalization and intramolecular hydrogen bonding. nih.govresearchgate.net The results of NBO analysis often align well with traditional chemical concepts of bonding and structure. uba.ar

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to understand how this compound derivatives interact with biological targets, such as proteins and enzymes.

Characterization of Binding Modes and Key Intermolecular Interactions

Molecular docking simulations are instrumental in characterizing the binding modes of this compound derivatives within the active sites of biological targets. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.netnih.gov

For example, docking studies of hydroxy-substituted (Z)-3-benzylideneindolin-2-one chalcones with tyrosinase have shown that the hydroxyl groups can form extensive hydrogen bonds with amino acid residues in the active site. researchgate.net Similarly, docking of derivatives with Aurora A kinase has revealed interactions with specific residues like Glu183. nih.gov The identification of these interactions is crucial for understanding the mechanism of action and for the rational design of more potent inhibitors. nih.govnih.gov

Prediction of Binding Affinities to Biological Targets

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, often expressed as a binding energy or an inhibition constant (Ki). nih.govresearchgate.net Lower binding energies typically indicate a more stable ligand-protein complex and, consequently, higher inhibitory activity. nih.gov

Docking studies on various derivatives of 3-benzylideneindolin-2-one have been performed against several targets, including tyrosinase, protein kinases, and α-synuclein fibrils. nih.govjuit.ac.innih.gov For instance, docking of hydroxy-substituted chalcones against tyrosinase yielded estimated free energies of binding ranging from -4.27 to -8.08 kcal/mol. researchgate.netjuit.ac.in In another study, a derivative, AK34, showed a high affinity for Aurora A kinase with a KD of 216 nM. nih.gov These predicted affinities are often correlated with experimentally determined inhibitory concentrations (IC50 values) to validate the docking protocol. researchgate.netnih.gov

| Target Protein | Derivative of this compound | Predicted Binding Affinity (kcal/mol) |

| Tyrosinase | Hydroxy-substituted chalcones | -4.27 to -8.08 |

| Aurora A Kinase | AK34 | - |

| Protein Kinase (CDK4/CycD1) | 2-Phenylbenzimidazole | -8.2 |

| α-Synuclein Fibrils | Compound 5 | Ki ~ 85 nM |

| CB1a | 2H-thiopyrano[2,3-b]quinoline derivatives | -5.3 to -6.1 |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of this compound, MD simulations can elucidate the dynamic interactions between this ligand and its potential protein targets.

Researchers utilize MD simulations to understand the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the key interactions that govern the binding affinity. For instance, in studies of similar 2-indolinone derivatives, MD simulations have been employed to predict and validate the binding mode of inhibitors within the active site of kinases like p21-activated kinase 1 (PAK1) nih.gov. These simulations can reveal the stability of the complex through metrics like the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. Lower and stable RMSD values are indicative of a stable binding complex nih.gov.

Furthermore, MD simulations can provide detailed information on the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation. This is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. For example, simulations can track the percentage of time specific hydrogen bonds are present between the ligand and protein residues, offering a quantitative measure of interaction strength nih.gov. The insights gained from MD simulations on related indolinone structures are directly applicable to understanding how this compound would behave in a biological system.

Table 1: Representative Data from MD Simulations of Indolinone Derivatives

| Parameter | Value | Significance |

| Protein RMSD | < 2.0 Å | Indicates a stable protein structure during the simulation. |

| Ligand RMSD | < 1.5 Å | Suggests the ligand remains in a stable conformation within the binding site. |

| Key H-Bond Occupancy | > 50% | Highlights crucial and persistent hydrogen bond interactions for binding. |

| Binding Free Energy (MM/PBSA) | -50 to -100 kcal/mol | Provides a theoretical estimation of the binding affinity. |

This table presents typical values observed in MD simulation studies of indolinone derivatives and is for illustrative purposes.

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based drug design are fundamental strategies in medicinal chemistry that can be applied to the development of novel therapeutics based on the this compound scaffold.

Ligand-Based Drug Design

When the three-dimensional structure of the biological target is unknown, ligand-based drug design (LBDD) methodologies are employed jubilantbiosys.comgardp.org. This approach relies on the knowledge of other molecules that bind to the target of interest. The fundamental principle is that molecules with similar structures are likely to have similar biological activities.

Key LBDD techniques include:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. For a series of active indolinone derivatives, a common pharmacophore model can be generated and used to screen virtual compound libraries for new potential inhibitors researchgate.net.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of compounds with their biological activities. By developing a QSAR model for a series of 3-benzylideneindolin-2-one analogs, it is possible to predict the activity of newly designed compounds and prioritize their synthesis.

Structure-Based Drug Design

When the 3D structure of the target protein is available, either from X-ray crystallography, NMR spectroscopy, or homology modeling, structure-based drug design (SBDD) becomes a powerful tool. This approach involves designing ligands that can fit into and interact favorably with the target's binding site.

Core SBDD methods include:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein. For this compound, docking studies can predict its binding mode within the active site of a target kinase, for example. The docking score provides an estimate of the binding affinity, and the predicted binding pose reveals key interactions that can be optimized to improve potency and selectivity nih.gov. Studies on substituted indolin-2-ones have successfully used molecular docking to guide the design of potent inhibitors farmaceut.orgnih.gov.

De Novo Design: This method involves building a novel ligand molecule piece by piece within the constraints of the protein's binding pocket. This can lead to the discovery of entirely new chemical scaffolds.

The design of various substituted indolin-2-ones has been successfully guided by these principles, leading to the identification of potent inhibitors for targets such as receptor tyrosine kinases nih.gov. The strategic application of these computational methodologies will undoubtedly continue to drive the discovery of novel therapeutic agents based on the this compound framework.

Table 2: Comparison of Drug Design Methodologies

| Feature | Ligand-Based Drug Design | Structure-Based Drug Design |

| Requirement | Knowledge of active ligands | 3D structure of the target protein |

| Primary Goal | Identify common features of active molecules | Design ligands that complement the target's binding site |

| Common Techniques | Pharmacophore modeling, QSAR | Molecular docking, De novo design |

| Application | When target structure is unknown | When target structure is known |

Future Perspectives and Research Trajectories

Advancements in Sustainable and Efficient Synthetic Strategies

The synthesis of 3-benzylideneindolin-2-one (B1620751) derivatives is often achieved through the Knoevenagel condensation of an appropriate oxindole (B195798) with a substituted benzaldehyde (B42025). researchgate.net Future research is focused on optimizing these synthetic routes to be more sustainable and efficient. Green chemistry principles are being applied to minimize solvent use, reduce reaction times, and lower energy consumption.

One promising approach is the use of microwave-assisted synthesis. For instance, the reaction of an oxindole and an aldehyde in ethanol (B145695) with a catalytic amount of piperidine can be completed in 30 minutes at 110°C in a microwave synthesizer, offering a significant improvement over conventional reflux methods. nih.gov Other strategies involve base-catalyzed Knoevenagel condensation reactions which can produce good yields ranging from 55-91%. nih.gov The development of novel catalytic systems and the use of eco-friendly solvents are active areas of investigation aimed at making the production of these compounds more environmentally benign and cost-effective.

Discovery of Novel Biological Targets and Therapeutic Applications

Derivatives of the 3-benzylideneindolin-2-one scaffold have demonstrated activity against a wide array of biological targets, highlighting their therapeutic potential, particularly in oncology. The 6-chloro substitution is often a key feature in enhancing potency and selectivity.

Key Biological Targets and Applications:

Protein Kinases: This scaffold is a versatile template for discovering novel kinase inhibitors. nih.gov Specific targets include:

c-Src Kinase: As a non-receptor protein kinase involved in cancer cell proliferation, migration, and drug resistance, c-Src is a significant target. nih.gov 6-chloro oxindole derivatives have been investigated as a core moiety for developing c-Src inhibitors. nih.gov

Aurora A (AURKA) Kinase: Overexpressed in various cancers, AURKA is a pivotal regulator of the cell cycle. nih.govnih.gov (E)-3-benzylideneindolin-2-one derivatives have been designed as potential allosteric inhibitors of AURKA, offering an alternative to less specific ATP-competitive inhibitors. nih.govnih.gov

Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, CDK2 is a well-established target for cancer therapy. nih.gov The 3-benzylideneindolin-2-one scaffold has been the basis for structure-based design of CDK2 inhibitors. nih.gov

FLT3 Kinase: In combination with CDK2, dual FLT3/CDK2 inhibitors are being explored for leukemia and colon cancer therapeutics. nih.gov

Protein Fibrils in Neurodegenerative Diseases: Certain derivatives have been evaluated for their ability to bind to protein aggregates associated with neurodegenerative diseases, such as alpha-synuclein (α-syn), beta-amyloid (Aβ), and tau fibrils. nih.gov While initial compounds showed modest affinity, further modifications could lead to potent agents for diagnosing or treating conditions like Parkinson's and Alzheimer's disease. nih.gov

General Anticancer Activity: A novel series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones, where the indolin-2-one moiety contained a 6-chloro substitution, displayed selective and potent cytotoxic efficacy in ovarian cancer cell lines. nih.govresearchgate.net The mechanism of action was found to be the induction of apoptosis. nih.gov

Table 1: Investigated Biological Targets for 3-Benzylideneindolin-2-one Derivatives

| Target | Therapeutic Area | Key Findings |

|---|---|---|

| c-Src Kinase | Cancer | The 6-chloro oxindole moiety is a key structural feature for inhibitor design. nih.gov |

| Aurora A Kinase | Cancer | Derivatives can act as allosteric inhibitors, potentially offering greater specificity. nih.gov |

| CDK2 | Cancer | The scaffold is used for structure-based design of inhibitors targeting cell cycle progression. nih.gov |

| FLT3/CDK2 | Cancer | Dual inhibitors show potential for treating leukemia and colon cancer. nih.gov |

| Protein Fibrils (α-syn, Aβ, tau) | Neurodegenerative Diseases | Derivatives show potential for binding to protein aggregates, relevant for diagnosis and therapy. nih.gov |

Refinement of Computational Models for Predictive Capabilities

Computational modeling plays a crucial role in accelerating the discovery and optimization of 3-benzylidene-6-chloroindolin-2-one derivatives. Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding molecular interactions and predicting biological activity.

Molecular Docking: This technique is widely used to predict the binding orientation of these compounds within the active site of a target protein. For example, docking studies have been performed to:

Reveal that the Z-diastereomer of certain derivatives shows better docking on the CDK2 enzyme compared to the E-diastereomer. nih.gov

Identify key interactions between (E)-3-benzylideneindolin-2-one derivatives and a potential allosteric site on Aurora A kinase. nih.gov

Simulate binding between hydroxy-substituted derivatives and the enzyme tyrosinase to guide the development of new inhibitors. researchgate.net

Show that N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives can occupy the binding site of PI3Kα and interact with key residues. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity. nih.govnih.gov 3D-QSAR studies on benzylidene derivatives have been used to understand the steric and electrostatic requirements for inhibiting targets like cyclooxygenase-2 (COX-2), providing clues for further optimization. chalcogen.roresearchgate.net Such models are crucial for predicting the potency of newly designed compounds before their synthesis, thereby saving time and resources.

The refinement of these computational models, through improved algorithms and scoring functions, will enhance their predictive power and provide more accurate insights into the structure-activity relationships governing this class of compounds.

Strategies for Enhancing Selectivity and Overcoming Resistance Mechanisms

A major challenge in drug development is achieving high selectivity for the intended target to minimize off-target effects. Another significant hurdle is the development of drug resistance by cancer cells.

Enhancing Selectivity: Research has shown that specific structural modifications can improve selectivity. For instance, substituting the indoline nitrogen with an N-benzyl group resulted in increased binding to α-syn and reasonable selectivity for α-syn versus Aβ and tau fibrils. nih.gov In another study, certain indole-carboxylate derivatives showed an 8-fold selectivity for the mutant EGFRT790M protein over the wild-type version. mdpi.com Future work will focus on systematic structural modifications of the this compound core to fine-tune its interactions with specific targets, thereby enhancing selectivity.

Overcoming Resistance: Drug resistance in cancer can arise from multiple signaling pathways. One strategy to overcome this is the development of multi-target drugs that can inhibit several pathways simultaneously. nih.gov The 3-benzylideneindolin-2-one scaffold is well-suited for this approach, as demonstrated by the development of dual FLT3/CDK2 inhibitors. nih.gov By targeting multiple critical nodes in cancer cell signaling, these compounds can potentially circumvent the resistance mechanisms that render single-target agents ineffective.

Integration of Cheminformatics and Artificial Intelligence in Compound Design

The integration of cheminformatics and artificial intelligence (AI), including machine learning (ML), is set to revolutionize the design of novel this compound derivatives. mdpi.com These technologies can analyze vast datasets to identify promising drug candidates and predict their properties.

Predictive Modeling: Machine learning algorithms can be trained on existing data of indolin-2-one derivatives to build models that predict their biological activity, toxicity, and pharmacokinetic properties. mdpi.comnih.gov These models can then be used to screen virtual libraries of millions of compounds, identifying those with the highest probability of success for further investigation. For example, ML models have been developed to predict the bioactivity of compounds targeting viral proteins and to rank the activities of molecules against epigenetic targets. mdpi.comnih.gov

De Novo Drug Design: AI can also be used for the de novo design of novel compounds. pnrjournal.com Generative models can learn the underlying patterns in known active molecules to design entirely new structures based on the this compound scaffold that are optimized for specific properties like high potency and selectivity. This approach accelerates the creative process of drug design, moving beyond simple modification of existing compounds. mdpi.com

The application of these computational tools will significantly shorten the drug discovery pipeline, reduce costs, and increase the likelihood of developing effective and safe therapeutics based on the this compound framework.

Q & A

Q. What are the standard synthetic routes for 3-Benzylidene-6-chloroindolin-2-one, and how can reaction conditions be optimized for yield?

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Critical for confirming the benzylidene moiety (δ 7.6–8.2 ppm for vinyl protons) and indole ring substitution patterns. For example, the 6-chloro substituent induces downfield shifts (δ 121–135 ppm in ¹³C NMR) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves structural ambiguities, such as E/Z isomerism, by analyzing bond angles (e.g., C2–N1–C8 ≈ 120°) and torsion angles .

- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 296.0485 for C₁₅H₁₀ClNO₂) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for E/Z isomers of this compound?

Critical Analysis & Methodology:

- NMR Discrepancies : Isomeric mixtures often show split signals (e.g., δ 10.70 and 10.27 ppm for NH protons in DMSO-d₆). Use NOESY to confirm spatial proximity of substituents .

- Crystallographic Validation : SHELXD/SHELXE can distinguish isomers via electron density maps. For example, the E-configuration shows a planar benzylidene group (C3–C10–C11 ≈ 120°) .

- Statistical Workflow : Apply principal component analysis (PCA) to NMR datasets from multiple batches to identify outliers .

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

Q. How can researchers mitigate challenges in crystallizing this compound for structural studies?

Critical Analysis & Methodology:

- Solvent Screening : Use high-boiling solvents (e.g., DMSO, NMP) for slow evaporation. Additives like trifluoroacetic acid (TFA) improve crystal quality by protonating the indole NH .

- Twinned Data Solutions : SHELXL’s TWIN/BASF commands refine twinned crystals. For example, a BASF value of 0.35 indicates 35% twin fraction .

Data Validation & Reproducibility

Q. What criteria should guide the validation of synthetic and analytical data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.